molecular formula C7H13NO3 B7798934 3-Acetamido-3-methylbutanoic acid

3-Acetamido-3-methylbutanoic acid

Cat. No.: B7798934
M. Wt: 159.18 g/mol
InChI Key: WYOMFNVGVILWLN-UHFFFAOYSA-N
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Description

3-Acetamido-3-methylbutanoic acid is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol. It is a derivative of butanoic acid and contains an acetamide group attached to the third carbon of a methyl-substituted butanoic acid.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the acetylation of 3-methylbutanoic acid using acetic anhydride in the presence of a catalyst such as pyridine.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis process involving the reaction of butanoic acid with methyl iodide followed by acetylation.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound carboxylic acid.

  • Reduction: The reduction product is 3-amino-3-methylbutanoic acid.

  • Substitution: The substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetamido-3-methylbutanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Acetamido-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The acetamide group can act as a hydrogen bond donor or acceptor, influencing the binding affinity to enzymes and receptors. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 2-Acetamido-3-mercapto-3-methylbutanoic acid

  • 3-Methylbutanoic acid

  • Butanoic acid

Properties

IUPAC Name

3-acetamido-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-5(9)8-7(2,3)4-6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMFNVGVILWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylamine (1.8 mL, 12.8 mmol), acetic anhydride (1.2 mL, 12.8 mL) and DMAP (10 mg, 0.09 mmol) are subsequentially added to a suspension of 3-amino-3-methyl-butyric acid (1.00 g, 8.5 mmol) in THF (100 mL). After heating at 60° C. for 3 h AcOEt is added and the organic phase is washed with 1N HCl. Drying (Na2SO4), filtration and evaporation of the solvent yields the desired product. MS (LC-MS): [M+H]+=160.1. tR (HPLC, Waters Symmetry C18 column, 20-95% CH3CN/H2O/3.5 min, 95% CH3CN/H2O, 2 min, CH3CN and H2O containing 0.1% TFA, flow: 0.6 mL/min): 0.40 min.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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